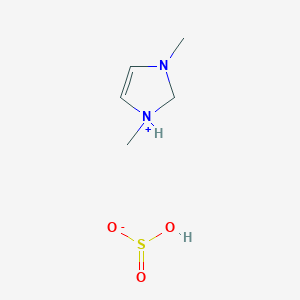
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a naphthalene ring, a phenyl group, and a methylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an α-keto acid.
Substitution Reactions: The naphthalene and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylquinoline: Lacks the naphthalene ring, which may affect its binding affinity and electronic properties.
2-(Naphthalen-2-yl)-6-phenylquinoline: Lacks the methylpiperazine moiety, which may influence its solubility and pharmacokinetic profile.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline is unique due to its combination of structural features, which confer specific electronic, steric, and pharmacological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
865813-64-5 |
|---|---|
Fórmula molecular |
C30H27N3 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-yl-6-phenylquinoline |
InChI |
InChI=1S/C30H27N3/c1-32-15-17-33(18-16-32)30-21-29(26-12-11-23-9-5-6-10-24(23)19-26)31-28-14-13-25(20-27(28)30)22-7-3-2-4-8-22/h2-14,19-21H,15-18H2,1H3 |
Clave InChI |
AJVJAFXLNRFLJI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)

![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
